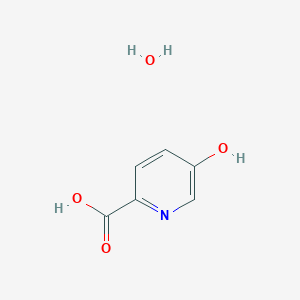

5-Hydroxypyridine-2-carboxylic Acid Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxypyridine-2-carboxylic Acid Hydrate is a useful synthetic intermediate . It is also an intermediate for pharmaceutical applications . It is a hydroxylated derivative of 2,6-pyridine-dicarboxylic acid .

Synthesis Analysis

5-Hydroxypyridine-2-carboxylic Acid can be synthesized from 2-Bromo-5-nitropyridine . Another synthetic method involves adding acid to adjust the pH value of the reaction solution .Molecular Structure Analysis

The molecular formula of 5-Hydroxypyridine-2-carboxylic Acid Hydrate is C6H7NO4. The molecular weight is 157.125.Chemical Reactions Analysis

5-Hydroxypyridine-2-carboxylic Acid is highly reactive to nucleophilic attack . It undergoes many of the same reactions as acid chlorides . It is soluble in acetone, dimethyl sulfoxide, ethanol, and methanol .Physical And Chemical Properties Analysis

5-Hydroxypyridine-2-carboxylic Acid is a crystalline solid . It has a melting point of 260-264°C . It is soluble in acetone, dimethyl sulfoxide, ethanol, and methanol . Its pKa is predicted to be 1.15±0.50 .Scientific Research Applications

Insulin-Mimetic Activities of Metal Complexes

Metal complexes of hydroxypyridine carboxylic acid, including those with Co, Fe, Zn, Mn, and Cu, have been synthesized and characterized for their structural properties through various spectroscopic methods. Among these, the Cu complex exhibited the most potent insulin-mimetic activity, suggesting potential applications in diabetes management and insulin-related research. This activity was evaluated through in vitro inhibition of free fatty acid release from epinephrine-treated rat adipocytes, highlighting the compound's relevance in metabolic studies (Nakai et al., 2005).

Molecular Arrangements and Crystal Structures

Research into the molecular arrangements and crystal structures of substituted hydroxypyridine carboxylic acids has provided insights into their potential applications in materials science, particularly in the design of new crystalline materials with specific properties. Studies have shown diverse supramolecular arrangements, which are crucial for the development of functional materials with desired physical and chemical characteristics (May et al., 2019).

Binding Ability Towards Metal Ions

The binding abilities of related carboxylic acids towards biological and toxic metal ions have been explored, demonstrating their potential in environmental and health-related fields, such as heavy metal detoxification and the development of therapeutic agents. These studies provide a foundation for understanding how these compounds interact with various metal ions, which is vital for their application in chelation therapy and environmental remediation (Saladini et al., 2002).

Synthesis and Characterization of Complexes

Research on the synthesis and characterization of VO complexes with hydroxypyridine carboxylic acids has shed light on their behavior in solid states and aqueous solutions. This is significant for applications in catalysis, where the understanding of ligand behavior and metal complex formation is crucial for developing efficient and selective catalysts (Koleša-Dobravc et al., 2014).

Tautomeric Forms and Intermolecular Interactions

Studies on the tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated hydroxypyridazine carboxylic acids highlight their potential in pharmaceutical and organic chemistry. Understanding these properties is essential for drug design and the development of organic compounds with tailored properties for specific applications (Katrusiak et al., 2011).

Safety and Hazards

properties

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.H2O/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYWFVYYQRWBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyridine-2-carboxylic Acid Hydrate | |

CAS RN |

1194707-71-5 |

Source

|

| Record name | 1194707-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2629158.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2629162.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629163.png)

![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)

![Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2629169.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)